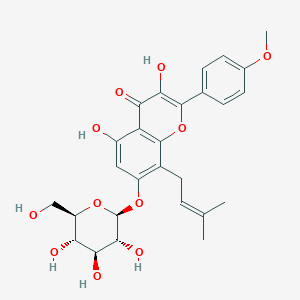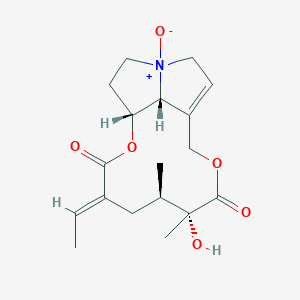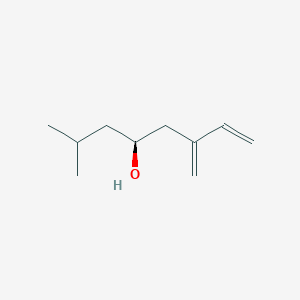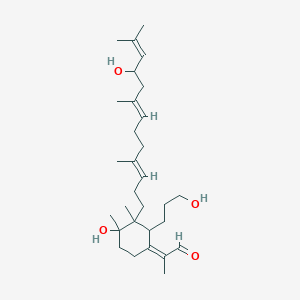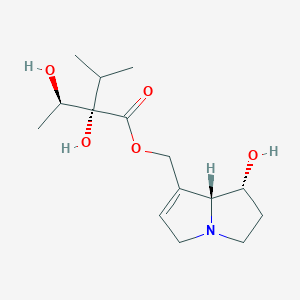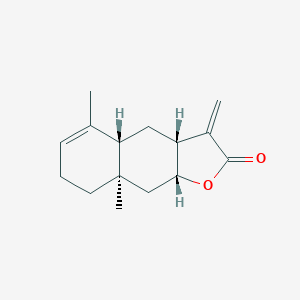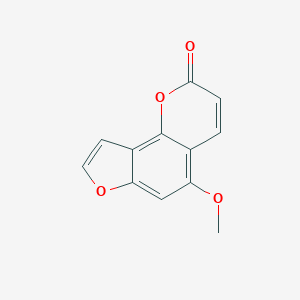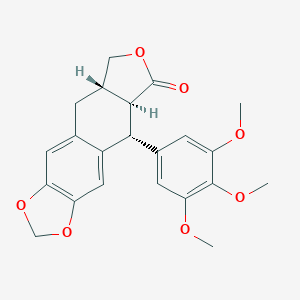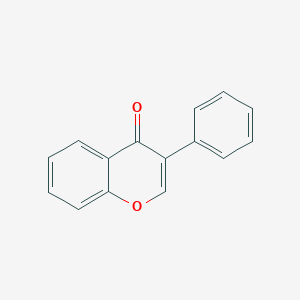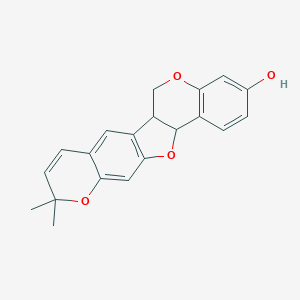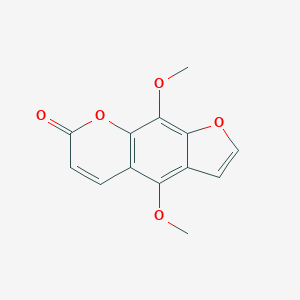
Isopimpinellin
Vue d'ensemble
Description
Isopimpinellin is a natural product synthesized by numerous plant species, especially species in the carrot family Apiaceae . It can be found in celery, garden angelica, parsnip, fruits, and in the rind and pulp of limes . It is a furanocoumarin and is known to have anticarcinogenic properties .
Synthesis Analysis
Isopimpinellin is thought to be synthesized through the mevalonate pathway via the addition of dimethylallyl pyrophosphate (DMAPP) to a modified coumarate known as umbelliferone .Molecular Structure Analysis
The molecular formula of Isopimpinellin is C13H10O5 . Its average mass is 246.215 Da and its monoisotopic mass is 246.052826 Da .Chemical Reactions Analysis
Isopimpinellin has been studied for its effects on angiogenesis, the formation of new blood vessels from an existing vasculature . It has been found to effectively inhibit key steps in angiogenesis by markedly suppressing the expression of pro-angiogenic genes VEGF, AKT, and HIF-1α .Applications De Recherche Scientifique
Isopimpinellin: A Comprehensive Analysis of Scientific Research Applications: Isopimpinellin is a coumarin compound with a variety of applications in scientific research. Below are six unique applications, each detailed in its own section.
Cancer Research: Inhibiting Skin Tumor Initiation
Isopimpinellin has been studied for its potential to inhibit skin tumor initiation. Oral administration of isopimpinellin significantly reduced the mean number of papillomas in mice, suggesting a protective effect against skin tumors .
Neuropharmacology: Anticonvulsant Effects
Research has explored the anticonvulsant effects of isopimpinellin, particularly when used in combination with other antiseizure medications (ASMs). It has been shown to influence the seizure threshold and may have potential as an adjunct therapy in epilepsy treatment .
Angiogenesis Inhibition: Antiangiogenic and Anti-invasive Effects
Isopimpinellin exhibits antiangiogenic effects, which is the process through which new blood vessels form from pre-existing vessels. This is crucial in the context of tumor growth and metastasis, making isopimpinellin a compound of interest for anti-cancer therapies .
Mécanisme D'action
Target of Action
Isopimpinellin, a furanocoumarin group of phytochemicals, primarily targets angiogenesis, the formation of new blood vessels from an existing vasculature . It interacts with key pro-angiogenic genes such as VEGF, AKT, and HIF-1α . Additionally, it regulates miR-15b-5p and miR-542-3p .
Mode of Action
Isopimpinellin exerts its anti-angiogenic effect by inhibiting the proliferation, invasion, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) . It suppresses the expression of pro-angiogenic genes VEGF, AKT, and HIF-1α . Furthermore, it regulates miR-15b-5p and miR-542-3p, contributing to its anti-angiogenic effect .
Biochemical Pathways
Isopimpinellin affects the angiogenesis pathway, which is instrumental in the metastatic spread of tumors . It downregulates all pro-angiogenic genes vegf, vegfr2, survivin, angpt-1, angpt-2, and tie-2 . This modulation of the angiogenesis pathway inhibits the formation of new blood vessels, restricting the growth of tumors .
Result of Action
Isopimpinellin effectively inhibits angiogenesis, a key process in tumor metastasis . It suppresses the proliferation, invasion, migration, and tube formation of HUVECs . In zebrafish embryos, it inhibits the development of intersegmental vessels (ISVs) through the significant downregulation of all pro-angiogenic genes .
Safety and Hazards
Isopimpinellin is classified as Acute toxicity, Oral (Category 2), H300, Acute toxicity, Inhalation (Category 2), H330, and Acute toxicity, Dermal (Category 2), H310 . It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .
Orientations Futures
Propriétés
IUPAC Name |
4,9-dimethoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c1-15-10-7-3-4-9(14)18-12(7)13(16-2)11-8(10)5-6-17-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMAXQKDIGCMTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197457 | |
| Record name | Isopimpinellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isopimpinellin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cytochromes P450 (P450s) and glutathione S-transferases (GSTs) constitute two important enzyme families involved in carcinogen metabolism. Generally, P450s play activation or detoxifying roles while GSTs act primarily as detoxifying enzymes. We previously demonstrated that oral administration of the linear furanocoumarins, isopimpinellin and imperatorin, modulated P450 and GST activities in various tissues of mice. The purpose of the present study was to compare a broader range of naturally occurring coumarins (simple coumarins, and furanocoumarins of the linear and angular type) for their abilities to modulate hepatic drug-metabolizing enzymes when administered orally to mice. We now report that all of the different coumarins tested (coumarin, limettin, auraptene, angelicin, bergamottin, imperatorin and isopimpinellin) induced hepatic GST activities, whereas the linear furanocoumarins possessed the greatest abilities to induce hepatic P450 activities, in particular P450 2B and 3A. In both cases, this corresponded to an increase in protein expression of the enzymes. Induction of P4502B10, 3A11, and 2C9 by xenobiotics often is a result of activation of the pregnane X receptor (PXR) and/or constitutive androstane receptor (CAR). Using a pregnane X receptor reporter system, our results demonstrated that isopimpinellin activated both PXR and its human ortholog SXR by recruiting coactivator SRC-1 in transfected cells. In CAR transfection assays, isopimpinellin counteracted the inhibitory effect of androstanol on full-length mCAR, a Gal4-mCAR ligand-binding domain fusion, and restored coactivator binding. Orally administered isopimpinellin induced hepatic mRNA expression of Cyp2b10, Cyp3a11, and GSTain CAR(+/+) wild-type mice. In contrast, the induction of Cyp2b10 mRNA by isopimpinellin was attenuated in the CAR(-/-) mice, suggesting that isopimpinellin induces Cyp2b10 via the CAR receptor. Overall, the current data indicate that naturally occurring coumarins have diverse activities in terms of inducing various xenobiotic metabolizing enzymes based on their chemical structure. | |
| Record name | Isopimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Synthetic isopimpinellin (5,8-dimethoxypsoralen), confirmed to contain as impurities only trace quantities at most of psoralen, bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen), is not phototoxic when tested in a chick skin bioassay system. These findings are at variance with earlier studies showing isopimpinellin to be phototoxic against chick skin and support the conclusion that isopimpinellin is photobiologically inactive. As recently proposed by others, the several reports of isopimpinellin photoactivity are most likely attributable to contamination by small amounts of highly active psoralens such as bergapten or xanthotoxin. | |
| Record name | Isopimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isopimpinellin | |
Color/Form |
Light yellow fibers | |
CAS RN |
482-27-9 | |
| Record name | Isopimpinellin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopimpinellin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopimpinellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopimpinellin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopimpinellin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 482-27-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPIMPINELLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20GCF755G6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isopimpinellin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8477 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopimpinellin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151 °C | |
| Record name | Isopimpinellin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Isopimpinellin is a naturally occurring furanocoumarin found in various plants, particularly those belonging to the Apiaceae and Rutaceae families. These include citrus fruits like limes [], herbs like parsnip [, ], and medicinal plants like Toddalia asiatica [, ].
ANone: Isopimpinellin has the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol. Key spectroscopic data include:
- IR: Characteristic peaks for carbonyl and aromatic ring systems []
- 1H NMR and 13C NMR: Data confirms the presence of specific proton and carbon environments, including the characteristic furan and coumarin rings [, ]
- Mass Spectrometry: Shows the expected molecular ion peak and fragmentation patterns consistent with its structure [, ]
ANone: Isopimpinellin exhibits its biological activities primarily through interactions with specific enzymes:
- Cytochrome P450 Inhibition: Isopimpinellin potently inhibits several cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 [, , , , , ]. This inhibition occurs through various mechanisms, including competitive inhibition and irreversible inactivation [, ]. As CYP enzymes are involved in the metabolism of various xenobiotics, including the activation of procarcinogens, isopimpinellin's inhibitory effect may contribute to its chemopreventive properties.
- Glutathione S-Transferase Induction: Some studies suggest that isopimpinellin may induce the activity of glutathione S-transferases (GSTs) [, ]. GSTs play a crucial role in detoxification by conjugating glutathione to xenobiotics, facilitating their elimination. This induction of GSTs may also contribute to the protective effects of isopimpinellin against carcinogenesis.
ANone: Research suggests that the biological activities of Isopimpinellin are influenced by its structure, particularly:
- Substitution at the 5- and 8-positions: The presence and type of substituents at these positions on the furanocoumarin skeleton affect its ability to influence lipid and glucose levels in rats []. For instance, Isopimpinellin, with methoxy groups at both the 5- and 8-positions, increased glucose levels, whereas oxypeucedanin, with different substituents, decreased them [].
- Linear Furanocoumarin Structure: Compared to simple coumarins, linear furanocoumarins like Isopimpinellin tend to exhibit more potent inhibition of CYP enzymes and have a greater inhibitory effect on DNA adduct formation by carcinogens like DMBA in animal models [, , ].
A: Isopimpinellin has been identified as a potent inhibitor of several cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1 [, , , , , ]. This is significant because:
- Carcinogen Metabolism: CYP1A1 and CYP1B1 are involved in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B[a]P) and 7,12-dimethylbenz[a]anthracene (DMBA) []. By inhibiting these enzymes, Isopimpinellin can block the formation of reactive metabolites that can damage DNA and initiate tumor development [, , , ].
- Drug Metabolism: CYP1A2 is a major enzyme involved in the metabolism of many drugs []. Inhibition of CYP1A2 by Isopimpinellin can lead to increased plasma concentrations and prolonged half-lives of co-administered drugs, potentially leading to drug interactions [].
ANone: Research on Isopimpinellin's biological activities suggests potential applications in:
- Cancer Chemoprevention: The ability of Isopimpinellin to inhibit CYP enzymes involved in carcinogen activation and potentially induce detoxifying GSTs makes it a potential candidate for cancer chemoprevention [, , ].
- Drug Development: Its potent inhibition of specific CYP enzymes makes Isopimpinellin a valuable tool in drug discovery for studying drug metabolism and potential drug-drug interactions []. Further research could explore its use in developing new therapeutic agents that target CYP enzymes for specific disease conditions.
ANone: While promising, research on Isopimpinellin is still in its early stages, with limitations including:
ANone: Various analytical methods are employed to characterize and quantify Isopimpinellin, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like UV-Vis or mass spectrometry, allows for the separation and quantification of Isopimpinellin in complex mixtures, such as plant extracts and biological samples [, , , , , , ].
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify Isopimpinellin in volatile oils and extracts [, , ].
- Thin-Layer Chromatography (TLC): TLC serves as a preliminary method for detecting and identifying Isopimpinellin in plant materials [].
A: The presence of Isopimpinellin in apiaceous vegetables and citrus fruits raises questions about its potential impact on human health [, , ]. While its presence in these foods is generally considered safe, its potential to inhibit drug-metabolizing enzymes like CYP1A2 highlights the possibility of food-drug interactions []. Therefore, understanding the levels of Isopimpinellin in food, individual dietary habits, and potential interactions with medications is essential for assessing any potential risks and benefits.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




